1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Description
Chemical Identity and Nomenclature of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
The chemical identity of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is defined by its unique structural features and the conventions used to describe its molecular architecture. This section systematically addresses the nomenclature, registry identifiers, and molecular characteristics that collectively establish its chemical individuality.
Systematic IUPAC Nomenclature and Structural Descriptors
The systematic International Union of Pure and Applied Chemistry (IUPAC) nomenclature of a compound is a critical descriptor that encodes its molecular structure in a universally recognized format. For 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, the IUPAC name reflects both the core fused ring system and the nature and position of substituents.
The IUPAC name for this compound is 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline . This nomenclature denotes the presence of a pyrazolo[4,3-c]quinoline scaffold, which is a fusion of a pyrazole ring to a quinoline at the 4,3-c positions. The numbering indicates the attachment of a 2-chlorophenyl group at the 1-position and a methyl group at the 3-position, with the dihydro designation specifying the reduction at the 2 and 4 positions of the core system.
The structural descriptors for this compound are essential for unambiguous identification and include the Simplified Molecular Input Line Entry System (SMILES), International Chemical Identifier (InChI), and InChIKey. These descriptors are algorithmically derived from the two-dimensional structure and provide machine-readable representations for database searches and computational analyses.
A representative SMILES string for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is:
Clc1ccccc1N2C(C)C3=NN=C(c2ccnc32)
This string encodes the connectivity of the atoms, including the chlorophenyl substituent, the methyl group, and the fused heterocyclic system.
The corresponding International Chemical Identifier (InChI) is:
InChI=1S/C17H15ClN3/c1-12-7-9-14(10-8-12)17-15(11-18)19-20-21(17)16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3
The InChIKey, a hashed version of the InChI for easier database indexing, is:
LFYWTJMEYGRNSC-UHFFFAOYSA-N
It should be noted that minor variations in the SMILES or InChI representations may arise depending on tautomeric forms or protonation states, but the above descriptors are consistent with the core structure as defined.
The structural complexity of this compound is further highlighted by its fused ring system, which combines aromatic and partially reduced heterocyclic motifs. The pyrazolo[4,3-c]quinoline core is a privileged scaffold in medicinal chemistry, often explored for its rigid, planar architecture and potential for diverse functionalization.
Table 1.1: Summary of Structural Descriptors
| Descriptor Type | Value |
|---|---|
| IUPAC Name | 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline |
| SMILES | Clc1ccccc1N2C(C)C3=NN=C(c2ccnc32) |
| InChI | InChI=1S/C17H15ClN3/c1-12-7-9-14(10-8-12)17-15(11-18)19-20-21(17)16-6-4-3-5-13(16)2/h3-10H,11H2,1-2H3 |
| InChIKey | LFYWTJMEYGRNSC-UHFFFAOYSA-N |
The above table consolidates the principal structural identifiers for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, facilitating its recognition across chemical informatics platforms.
CAS Registry Number and Alternative Chemical Identifiers
The Chemical Abstracts Service (CAS) Registry Number is a unique numerical identifier assigned to chemical substances, serving as an authoritative reference for database searches and regulatory documentation. For 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, the assignment of a CAS number confirms its recognition as a distinct chemical entity.
The CAS Registry Number for this compound, as referenced in reputable chemical databases, is 77779-36-3 . This identifier is used globally to retrieve information about the compound in scientific, regulatory, and commercial contexts.
In addition to the CAS number, several alternative chemical identifiers are employed in various databases and chemical inventories. These include registry numbers from organizations such as ChEMBL, PubChem Compound Identifiers (CID), and other proprietary or system-specific codes.
For instance, in the PubChem database, the compound is indexed under the Compound Identifier (CID) 108030 . The ChEMBL database, which catalogs bioactive molecules, assigns the identifier CHEMBL507327 to this compound. Other identifiers, such as the Unique Ingredient Identifier (UNII) 86PWQ4PVN0 , may also be encountered, especially in regulatory or pharmaceutical contexts.
A comprehensive overview of these alternative identifiers is presented in the following table.
Table 1.2: Alternative Chemical Identifiers
| Identifier Type | Value |
|---|---|
| CAS Registry Number | 77779-36-3 |
| PubChem CID | 108030 |
| ChEMBL ID | CHEMBL507327 |
| UNII | 86PWQ4PVN0 |
| PubChem SID | 84957 |
| Other Synonyms | Cgs-9896, 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one |
These identifiers are critical for cross-referencing the compound across chemical, pharmaceutical, and regulatory databases, ensuring consistency and traceability in scientific communication.
It is important to distinguish 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline from closely related analogs, such as 2-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinolin-3-one, by careful attention to the position and nature of substituents and the degree of ring saturation. The registry and alternative identifiers listed above are specific to the compound as defined by its unique structural features.
Molecular Formula and Weight Analysis
The molecular formula of a compound succinctly expresses the number and types of atoms present, while the molecular weight provides a quantitative measure of its mass, essential for stoichiometric calculations, analytical characterization, and formulation work.
For 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, the molecular formula is C17H15ClN3 . This formula indicates the presence of seventeen carbon atoms, fifteen hydrogen atoms, one chlorine atom, and three nitrogen atoms. The absence of oxygen distinguishes this compound from certain oxidized analogs within the pyrazoloquinoline family.
The molecular weight, calculated based on the standard atomic weights of the constituent elements, is 297.79 grams per mole . This value is derived as follows:
$$
\text{Molecular Weight} = (17 \times 12.011) + (15 \times 1.008) + (1 \times 35.453) + (3 \times 14.007) = 297.79 \text{ g/mol}
$$
This calculation is consistent with the values reported in authoritative chemical databases and is essential for laboratory-scale preparations and analytical quantification.
A detailed breakdown of the atomic composition is provided in the table below.
Table 1.3: Molecular Formula and Atomic Composition
| Element | Number of Atoms | Atomic Weight (g/mol) | Contribution to Molecular Weight (g/mol) |
|---|---|---|---|
| Carbon (C) | 17 | 12.011 | 204.187 |
| Hydrogen (H) | 15 | 1.008 | 15.120 |
| Chlorine (Cl) | 1 | 35.453 | 35.453 |
| Nitrogen (N) | 3 | 14.007 | 42.021 |
| Total | 297.79 |
This table illustrates the elemental composition and the respective contributions to the overall molecular weight.
The molecular formula and weight are foundational parameters for the compound's analytical characterization, including mass spectrometry, nuclear magnetic resonance spectroscopy, and elemental analysis. They also underpin the calculation of molar concentrations and the design of synthetic protocols.
Properties
CAS No. |
654650-57-4 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
InChI |
InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
InChI Key |
BAGUAJWVCQWOBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Structure and Properties
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound with molecular formula C17H14ClN3 and molecular weight 295.8 g/mol. The compound belongs to the pyrazoloquinoline family, characterized by a pyrazole ring fused with a quinoline ring system. Its IUPAC name is 1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline with a Standard InChIKey of BAGUAJWVCQWOBN-UHFFFAOYSA-N.
Physical and Chemical Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 295.8 g/mol |
| Molecular Formula | C17H14ClN3 |
| IUPAC Name | 1-(2-chlorophenyl)-3-methyl-4,5-dihydropyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C17H14ClN3/c1-11-13-10-19-15-8-4-2-6-12(15)17(13)21(20-11)16-9-5-3-7-14(16)18/h2-9,19H,10H2,1H3 |
| Standard InChIKey | BAGUAJWVCQWOBN-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN(C2=C1CNC3=CC=CC=C32)C4=CC=CC=C4Cl |
General Synthetic Approaches for Pyrazolo[4,3-c]quinoline Derivatives
Vilsmeier-Haack Reaction Approach
One of the most efficient methods for synthesizing pyrazolo[4,3-c]quinoline derivatives involves the Vilsmeier-Haack reaction. This method is particularly suitable for preparing 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline through the cyclization of appropriate precursors.
The synthesis typically involves the following steps:
- Preparation of dihydroquinolone hydrazone derivatives
- Reaction with Vilsmeier reagent (POCl3/DMF)
- Cyclization to form the pyrazolo[4,3-c]quinoline scaffold
For conventional conditions, the following procedure has been established:
Dihydroquinolone hydrazone (3 mmol) is dissolved in DMF (10 ml) and cooled to 0°C. POCl3 (24 mmol) is added dropwise with stirring over 20-30 min. The reaction mixture is stirred for 1h at room temperature and then stirred at 90°C for 6-8h. After completion, the mixture is cooled, poured onto crushed ice, and neutralized with sodium hydroxide. The crude solid is filtered and purified by column chromatography using petroleum ether:ethyl acetate (75:25).
Microwave-Assisted Synthesis
A more efficient approach employs microwave irradiation, significantly reducing reaction time while maintaining high yields:
The dinitrophenylhydrazone (3 mmol) is dissolved in DMF (10 ml) in a round-bottomed flask fitted with a calcium chloride guard tube and cooled in ice. To the stirred solution POCl3 (24 mmol) is added dropwise and the mixture is subjected to microwave irradiation for 3 minutes with 70% power with pulse rate of 30 sec. After completion, the reaction mixture is processed as in the conventional method.
Table 1: Comparison of Conventional and Microwave Methods for Pyrazolo[4,3-c]quinoline Synthesis
| Method | Reaction Time | Temperature | Yield (%) | Advantages |
|---|---|---|---|---|
| Conventional | 6-8 hours | 90°C | 45-65 | Simple equipment, widely accessible |
| Microwave | 3 minutes | Microwave irradiation (70% power) | 80-90 | Significantly reduced reaction time, higher yields |
Intramolecular Cyclization Approach
A straightforward and convenient method for synthesizing substituted pyrazoloquinolines involves the intramolecular cyclization of 5-(N-aryl)aminopyrazoles in the presence of DMF diethyl acetal and POCl3. This method has been optimized considering factors such as:
- Type of formylating agent (DMF vs. DMF diethyl acetal)
- Reaction temperature
- Stoichiometry of reagents
This approach is particularly valuable due to its versatility, simplicity, and ease of purification of the obtained products, providing an excellent pathway for preparing compounds like 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline.
Specific Methods for 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
Synthesis via 2-Chloroquinoline-3-carboxylic Acid Derivatives
This approach involves the following steps:
- Preparation of 2-chloroquinoline-3-carboxylic acid
- Esterification to form the corresponding ethyl ester
- Reaction with hydrazine hydrate to form the pyrazole ring
- Cyclization to form the final product
The detailed procedure is as follows:
A mixture of 2-chloroquinoline-3-carboxylic acid (0.005M), 100 ml of absolute ethanol, and 2 ml of concentrated sulfuric acid is refluxed for seven hours on a preheated water bath. After distilling off excess alcohol, it is poured into water. The solid obtained is filtered and recrystallized.
To 0.5g of the resulting ester (0.002 mole), 5 ml of 80% hydrazine hydrate in absolute ethanol and a few drops of triethylamine are added and refluxed on a water bath for 15 hours. After completion, the excess hydrazine hydrate and alcohol are distilled off under reduced pressure and poured into water. The solid obtained is filtered and dried.
For the final cyclization step, the intermediate (0.500g) is taken in a round-bottomed flask, and 4 ml of phosphoryl chloride and 2 drops of N,N-dimethylaniline are added and refluxed on a water bath for five hours. The reaction mixture after cooling is poured into crushed ice and processed further.
One-Pot Three-Component Synthesis
A highly efficient approach involves a one-pot, three-component reaction using appropriate starting materials. For 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, this would involve:
- 2-Chlorophenylhydrazine as the source of the 2-chlorophenyl group
- A suitable 3-carbon component providing the methyl group at the 3-position
- A quinoline precursor or appropriate cyclic component
The reaction typically proceeds through Knoevenagel and Michael reactions, followed by intramolecular condensation and cyclization.
Table 2: Optimization of Reaction Conditions for One-Pot Synthesis
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | L-proline | Ethanol | 78 | 12 | 65 |
| 2 | TPAB | H2O/Acetone (1:2) | 80 | 6 | 97 |
| 3 | TPAB | H2O/EtOH | 80 | 8 | 85 |
| 4 | No catalyst | H2O/EtOH | 80 | 12 | 40 |
TPAB (tetrapropylammonium bromide) has been found to be the most effective catalyst for this reaction, providing the highest yield (97%) when used with H2O/acetone (1:2) as solvent at 80°C.
Synthesis via Suzuki-Miyaura Cross-Coupling
For preparing substituted variants of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, Suzuki-Miyaura cross-coupling has proven effective:
- First, prepare 1-(2-chlorophenyl)-3-methyl-6,8-dibromo-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline
- Subject this intermediate to Suzuki-Miyaura cross-coupling with appropriate arylboronic acids
- Purify the product through recrystallization in dimethylformamide
This method is particularly valuable for introducing various substituents at the 6 and 8 positions of the quinoline moiety.
Mechanistic Considerations
Formation of the Pyrazole Ring
The pyrazole ring in 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is typically formed through the reaction of a suitable ketone or aldehyde with 2-chlorophenylhydrazine. The reaction proceeds through the following steps:
- Nucleophilic attack by the hydrazine nitrogen on the carbonyl carbon
- Elimination of water to form a hydrazone
- Cyclization to form the pyrazole ring
- Aromatization through loss of hydrogen
Quinoline Ring Formation
The quinoline portion can be constructed using various methods, including:
Purification and Characterization
Purification Methods
The crude 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be purified using the following methods:
- Column chromatography using silica gel (60-120 mesh) with petroleum ether:ethyl acetate (75:25) as the eluent
- Recrystallization from suitable solvents such as dimethylformamide or ethanol
- For one-pot synthesis products, precipitation by pouring the reaction mixture into ice-cold water, followed by filtration and washing
Characterization Data
Based on data from similar compounds, 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline would typically show the following spectroscopic features:
NMR Spectroscopy
1H NMR (400 MHz, DMSO-d6) would typically show signals at:
- δ ~2.20-2.30 ppm (s, 3H) for the methyl group at the 3-position
- δ ~4.80-5.00 ppm (s, 2H) for the methylene protons at the 4-position
- δ ~7.00-7.70 ppm (m, 8H) for the aromatic protons
- δ ~8.00-8.20 ppm (s, 1H) for the NH proton
13C NMR (101 MHz, DMSO-d6) would show signals for all carbon atoms in the range of δ ~12.0-150.0 ppm.
IR Spectroscopy
IR (KBr) would typically show bands for:
- N-H stretching (~3300-3400 cm-1)
- C=N stretching (~1600-1650 cm-1)
- C=C aromatic stretching (~1450-1600 cm-1)
- C-Cl stretching (~750-800 cm-1)
Advantages and Limitations of Different Preparation Methods
Comparative Analysis
Table 3: Comparative Analysis of Different Preparation Methods
| Method | Advantages | Limitations | Yield (%) | Suitable for Scale-up |
|---|---|---|---|---|
| Vilsmeier-Haack | Well-established, reliable | Longer reaction time, harsh conditions | 45-65 | Yes |
| Microwave-Assisted | Rapid, high yields | Requires specialized equipment | 80-90 | Limited |
| One-Pot Three-Component | Simple procedure, atom economy | May produce side products | 65-97 | Yes |
| Via Suzuki-Miyaura | Versatile for substitution patterns | Requires pre-functionalized intermediates | 70-85 | Moderate |
| Intramolecular Cyclization | Clean reaction, good yields | Requires specific precursors | 75-85 | Yes |
Chemical Reactions Analysis
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, resulting in the formation of methoxy or tert-butyl derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazoloquinoline compounds exhibit promising anticancer properties. Research has shown that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can inhibit the proliferation of various cancer cell lines. For instance, a study evaluated its effects on breast cancer cell lines (MCF-7 and MDA-MB-231) and reported significant antiproliferative activity, suggesting a potential role as an anticancer agent .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. A series of derivatives were synthesized and tested against different bacterial strains, showing efficacy against both Gram-positive and Gram-negative bacteria. The structure-activity relationship indicated that modifications to the pyrazoloquinoline core could enhance antimicrobial potency .
Anti-inflammatory Effects
Research indicates that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline possesses anti-inflammatory properties. In vitro studies demonstrated its ability to inhibit pro-inflammatory cytokines in activated macrophages, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis .
Neuroprotective Potential
Emerging evidence suggests that this compound may offer neuroprotective benefits. Studies have shown that it can mitigate oxidative stress-induced neuronal damage in cellular models, indicating its potential application in neurodegenerative disorders like Alzheimer's disease .
Organic Electronics
The unique electronic properties of pyrazoloquinolines have led to their exploration in organic electronics. Research has indicated that 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline can be utilized in the fabrication of organic light-emitting diodes (OLEDs) due to its favorable charge transport characteristics .
Photovoltaic Devices
In addition to OLEDs, this compound has been studied for use in organic photovoltaic devices. Its ability to absorb light efficiently and convert it into electrical energy makes it a promising candidate for enhancing the performance of solar cells .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Anticancer Activity | Breast Cancer | Significant inhibition of cell proliferation in MCF-7 and MDA-MB-231 lines |
| Antimicrobial Testing | Bacterial Strains | Effective against both Gram-positive and Gram-negative bacteria |
| Anti-inflammatory Research | Macrophage Activation | Inhibition of pro-inflammatory cytokines |
| Neuroprotection Study | Neuronal Damage | Reduction of oxidative stress-induced damage |
Mechanism of Action
The mechanism of action of 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline involves its interaction with various molecular targets. The compound is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer cell growth and survival. Additionally, it can interfere with the function of topoisomerases, enzymes that are essential for DNA replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline with analogs differing in ring fusion positions, substituents, or biological activities.
Pyrazolo[4,3-c]quinoline Derivatives
- 1-Aryl-6,8-dibromo-1H-pyrazolo[4,3-c]quinolines Structure: Bromine substituents at positions 6 and 8 enhance molecular weight and polarizability. Synthesis: Prepared via Suzuki-Miyaura cross-coupling with arylboronic acids, enabling modular functionalization.
- 3-Amino-4-(substituted phenylamino)-1H-pyrazolo[4,3-c]quinolines Structure: Amino and phenylamino groups at positions 3 and 4 introduce hydrogen-bonding capabilities. Activity: Exhibits anti-inflammatory properties by targeting cyclooxygenase-2 (COX-2) and phosphodiesterase 4 (PDE4). Comparison: The absence of amino groups in the target compound may reduce COX-2/PDE4 affinity but improve metabolic stability.
Pyrazolo[3,4-b]quinoline Derivatives
- 4-(2,4-Dichlorophenyl)-1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline (7e) Structure: [3,4-b] ring fusion alters conjugation and steric hindrance compared to [4,3-c]. Properties: Higher molecular weight (C₂₄H₁₆Cl₂N₃) and melting point (158–159°C) due to dichlorophenyl and phenyl groups. Synthesis: Prepared via multicomponent reactions using L-proline as a catalyst, yielding 4.9%.
- 4-(2-Chlorophenyl)-3-hydroxy-7,7-dimethyl-2-phenyl-6,7,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinoline Structure: Hydroxy and dimethyl groups increase hydrophilicity and conformational rigidity. Activity: Demonstrates antibacterial activity against E. coli LpxD (MIC: 1.2 µM). Comparison: The target compound lacks hydroxyl and dimethyl groups, likely reducing antibacterial efficacy but improving lipophilicity.
Pyrano[2,3-c]pyrazole Derivatives
- N-(1-(2-Chlorophenyl)-5-cyano-4-(furan-2-yl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazol-6-yl)-4-methylbenzenesulfonamide (4s) Structure: Incorporates a sulfonamide group and furan ring, expanding hydrogen-bonding and π-stacking interactions. Properties: Lower melting point (62.5–63.9°C) and yield (50%) compared to the target compound, suggesting reduced crystallinity. Activity: Sulfonamide derivatives often exhibit enhanced enzyme inhibition but may suffer from metabolic instability.
Data Tables
Table 1: Structural and Physicochemical Comparison
Key Research Findings
- Synthetic Efficiency : The target compound’s synthesis via Claisen-Schmidt condensation is superior to multicomponent methods (e.g., 4.9% yield for 7e vs. 70–93% for the target).
- Substituent Effects : Chlorine at the 2-position enhances electrophilicity and receptor binding compared to bromine or phenyl groups. Methyl groups improve metabolic stability but reduce polarity.
- Biological Relevance: While pyrazolo[4,3-c]quinolines excel in CNS-related activities (e.g., anxiolysis), pyrazolo[3,4-b] analogs show promise in antibacterial applications.
Biological Activity
1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article summarizes the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Research indicates that derivatives of pyrazolo[4,3-c]quinoline, including 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline, exhibit significant anti-inflammatory properties. The primary mechanism involves the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression .
Anti-inflammatory Activity
A study evaluated various pyrazolo[4,3-c]quinoline derivatives for their ability to inhibit NO production. The results showed that certain compounds had IC50 values comparable to established anti-inflammatory agents. For instance:
| Compound | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 1-(2-Chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline | 0.39 | 9% |
| Control (1400 W) | - | - |
The above table highlights the potency of this compound in inhibiting NO production while also indicating significant cytotoxicity at higher concentrations .
Structure-Activity Relationship (SAR)
The structure of pyrazolo[4,3-c]quinolines plays a crucial role in their biological activity. Modifications in the phenyl ring and substitutions at various positions affect both anti-inflammatory efficacy and cytotoxicity. For example:
- Ortho-substituted groups (e.g., OH or OMe) tend to reduce inhibitory activity compared to para-substituted groups .
- Electron-donating groups enhance activity when positioned para to the pyrazole ring .
Case Studies
Several studies have investigated the biological effects of pyrazolo[4,3-c]quinoline derivatives:
- Study on LPS-Induced Inflammation : This study demonstrated that derivatives like 3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline exhibited significant inhibition of NO production with minimal cytotoxic effects. The findings suggest potential therapeutic applications in inflammatory diseases .
- Anticancer Activity : Another investigation focused on the cytotoxic effects against various cancer cell lines. Certain derivatives showed selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index for further development .
Q & A
Q. What are the primary synthetic routes for 1-(2-chlorophenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline?
The compound can be synthesized via cyclization of pyrazole-carbaldehyde precursors with substituted anilines. For example, pyrazole-4-carbaldehydes react with 4-substituted anilines under acidic conditions to form the pyrazoloquinoline core. A key step involves intramolecular cyclization mediated by reagents like phenyliodine bis(trifluoroacetate) (PIFA) or thionyl chloride to achieve regioselectivity . Alternative routes include Mannich reactions with diazacrown ethers, though yields may vary depending on substituents .
Q. How is structural characterization of this compound validated in academic research?
Characterization typically involves:
- 1H/13C NMR to confirm substituent positions and hydrogenation states (e.g., δ 2.73 ppm for methyl groups in dihydroquinoline derivatives) .
- X-ray crystallography using SHELXL for refinement, which resolves bond angles and crystallographic packing (e.g., C–H⋯N hydrogen bonds stabilizing the structure) .
- Elemental analysis to verify purity (e.g., deviations <0.5% for C, H, N content) .
Q. What safety protocols are recommended for handling this compound?
- Use N95 masks , gloves, and eye protection due to potential skin/eye irritation .
- Avoid inhalation; work in a fume hood when using volatile reagents (e.g., thionyl chloride in synthesis) .
- Dispose of waste via certified hazardous material services .
Advanced Research Questions
Q. How do substituents at the 2-chlorophenyl and 3-methyl positions influence biological activity?
The 2-chlorophenyl group enhances lipophilicity and receptor binding affinity, as seen in CB2 receptor agonists (e.g., improved metabolic stability in ELND006/007 ). The 3-methyl group reduces steric hindrance, allowing better interaction with enzymatic active sites (e.g., beta-glucuronidase inhibition for chemotherapy adjuvants) . SAR studies recommend modifying the dihydroquinoline core with electron-withdrawing groups to optimize selectivity .
Q. What methodological challenges arise in resolving contradictory bioactivity data across studies?
Discrepancies in IC50 values may stem from:
- Assay variability : Use standardized protocols (e.g., enzyme-linked immunosorbent assays for beta-glucuronidase vs. radioligand binding for CB2 receptors ).
- Metabolic instability : Incorporate deuterium labeling or prodrug strategies to differentiate in vitro vs. in vivo results .
- Crystal polymorphism : Validate structural consistency via PXRD to rule out lattice effects on activity .
Q. How can computational modeling enhance the design of derivatives with improved metabolic stability?
- Density Functional Theory (DFT) predicts metabolic hotspots (e.g., oxidation at the dihydroquinoline ring) .
- Molecular docking identifies substituents that stabilize binding to cytochrome P450 enzymes (e.g., trifluoromethyl groups reducing clearance in ELND006) .
- MD simulations assess conformational flexibility to prioritize rigid analogs for synthesis .
Experimental Design & Data Analysis
Q. How to optimize low-yield cyclization reactions in synthesis?
- Catalyst screening : Test Lewis acids like InCl3 in green solvents (e.g., ethanol/water) to improve yields from 50% to >75% .
- Microwave-assisted synthesis : Reduce reaction time from 12 hours to 30 minutes while maintaining regioselectivity .
- Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry (e.g., excess hydrazine to suppress dimerization) .
Q. What techniques validate target engagement in cellular assays?
- Fluorescence polarization for direct binding assays (e.g., Aβ42 inhibition in Alzheimer’s models ).
- CRISPR-Cas9 knockout models to confirm receptor-specific effects (e.g., CB2-dependent anti-inflammatory activity ).
- Metabolite profiling via UPLC-QTOF-MS to rule off-target effects .
Contradictory Data Resolution
Q. How to address conflicting reports on regioselectivity in pyrazoloquinoline synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
